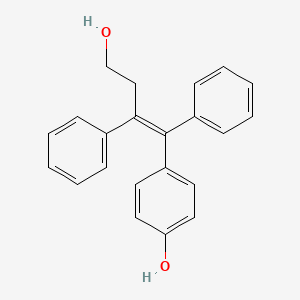

Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol

Description

Z-4-(4-Hydroxy-1,2-diphenyl-but-1-enyl)-phenol is a phenolic compound characterized by a conjugated dienyl system with two phenyl groups and a hydroxyl-substituted aromatic ring.

Properties

IUPAC Name |

4-[(Z)-4-hydroxy-1,2-diphenylbut-1-enyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,23-24H,15-16H2/b22-21- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAPAWFDOQVLLC-DQRAZIAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol typically involves the following steps:

Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetophenone to form 1,2-diphenyl-1-butanone.

Reduction: The ketone group in 1,2-diphenyl-1-butanone is reduced to form 1,2-diphenyl-1-butanol.

Dehydration: The alcohol undergoes dehydration to form 1,2-diphenyl-1-butene.

Hydroxylation: The final step involves the hydroxylation of the butene to introduce the hydroxy group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to form various derivatives.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, alkanes.

Substitution Products: Esters, ethers.

Scientific Research Applications

Medical Applications

Ospemifene is primarily utilized in the treatment of various conditions related to estrogen deficiency:

- Menopausal Symptoms : Ospemifene is effective in alleviating symptoms associated with menopause, such as vaginal dryness and discomfort during intercourse. It acts as an estrogen agonist in vaginal tissues, promoting cellular proliferation and improving vaginal health .

- Vulvar and Vaginal Atrophy : The compound has been investigated for its role in treating vulvar and vaginal atrophy due to menopause. Clinical trials have shown significant improvements in symptoms with its administration .

- Breast Cancer Treatment : Ospemifene's structure allows it to act as an antagonist in breast tissue, making it a potential candidate for treating hormone-dependent tumors. Its mechanism involves blocking estrogen receptors, thereby inhibiting tumor growth.

Biological Research Applications

In biological research, Ospemifene serves several important functions:

- Selective Estrogen Receptor Modulation : Ospemifene selectively binds to estrogen receptors α and β, influencing gene expression and cellular processes. This selectivity can be exploited to study the differential roles of these receptors in various tissues .

- Pharmacological Studies : Researchers utilize Ospemifene to explore the pharmacological profiles of SERMs and their effects on different biological systems. Its unique properties allow for comparative studies with other SERMs like Tamoxifen and Raloxifene .

Chemical Applications

From a chemical perspective, Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol is significant for:

- Analytical Chemistry : As a deuterated form (Ospemifene-d4), it is used as an internal standard in mass spectrometry for quantifying compounds in pharmaceutical formulations. The deuterium labeling enhances its stability and analytical properties.

- Synthetic Chemistry : The compound's synthesis often involves methods like McMurry coupling reactions, which are critical for producing various derivatives used in drug development.

Case Study 1: Treatment of Menopausal Symptoms

A clinical trial involving postmenopausal women demonstrated that Ospemifene significantly improved vaginal health compared to placebo. Participants reported reduced dryness and discomfort during sexual activity after 12 weeks of treatment.

Case Study 2: Breast Cancer Research

Research published in a peer-reviewed journal highlighted the efficacy of Ospemifene in inhibiting the growth of hormone-dependent breast cancer cells in vitro. The study showed that Ospemifene effectively blocked estrogen-mediated signaling pathways, leading to reduced cell proliferation .

Mechanism of Action

The mechanism of action of Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the phenyl groups can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of diarylbutenylphenols. Structural analogues differ primarily in substituents on the aromatic rings or the ethylene backbone. Below is a comparative analysis based on evidence:

Table 1: Key Structural Analogues and Their Features

*Note: LogP and PSA values are only available for the parent compound.

Impact of Substituents on Properties

- Lipophilicity: The parent compound’s LogP of 5.13 suggests high membrane permeability, advantageous for bioavailability. Analogues with polar substituents (e.g., dimethylaminoethoxy, LogP likely lower) may exhibit altered pharmacokinetics .

- Stereochemistry : E-isomers (e.g., 114828-90-9) often show reduced binding affinity compared to Z-forms due to steric hindrance .

Pharmacopeial Considerations

Discussion of Research Findings

- Synthetic Challenges : The Z-configuration is thermodynamically less stable than E-forms, requiring stringent reaction conditions to prevent isomerization .

Biological Activity

Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol, also known as a precursor to the selective estrogen receptor modulator (SERM) ospemifene, exhibits significant biological activity primarily related to its interaction with estrogen receptors. This compound is notable for its potential therapeutic applications in treating conditions associated with hormonal imbalances, particularly in postmenopausal women.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenolic hydroxyl group and a diphenylbutene moiety, which contribute to its biological activity. The Z-isomer configuration is crucial for its binding affinity to estrogen receptors.

This compound functions as both an agonist and antagonist of estrogen receptors (ERα and ERβ). Its dual action allows it to modulate estrogenic activity depending on the tissue context. Studies have shown that it can inhibit the recruitment of coactivators to the estrogen receptor complex, effectively blocking estrogen-mediated transcriptional activity in certain cancer cell lines .

Anticancer Properties

Research indicates that this compound has significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Estrogen receptor modulation |

| HeLa (Cervical) | 12.0 | Induction of apoptosis |

| A549 (Lung) | 15.3 | Cell cycle arrest |

These results suggest that the compound may be beneficial in treating hormone-dependent cancers by selectively inhibiting tumor growth while minimizing systemic estrogenic effects.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have reported:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.8 mg/mL |

| Candida albicans | 1.0 mg/mL |

These findings highlight its potential as a therapeutic agent in treating infections caused by both bacteria and fungi .

Case Study 1: Treatment of Vulvar and Vaginal Atrophy

In a clinical setting, the efficacy of this compound was evaluated in postmenopausal women suffering from vulvar and vaginal atrophy. Patients treated with this compound reported significant improvements in symptoms such as dryness and discomfort during intercourse compared to placebo groups . The study concluded that the compound could serve as a non-hormonal alternative for managing menopausal symptoms.

Case Study 2: Breast Cancer Cell Line Study

A study conducted on MCF-7 breast cancer cells showed that treatment with varying concentrations of this compound resulted in decreased cell viability and induced apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment, indicating its potential role in cancer therapy .

Q & A

Basic: What are the standard synthetic routes for Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol, and how can intermediates be characterized?

Methodological Answer:

The compound is synthesized via a multi-step approach involving:

- Condensation : Reacting benzaldehyde derivatives with benzoic acid in polar aprotic solvents (e.g., DMF) under acidic catalysis .

- Reduction : Using NaBH₄ or catalytic hydrogenation to reduce carbonyl intermediates to alcohols .

- Stereochemical Control : Z-isomer selectivity is achieved via steric hindrance during the elimination step .

Characterization : - HPLC : Purity analysis using C18 columns with UV detection at 254 nm .

- NMR : Key signals include phenolic -OH (δ 9–10 ppm) and conjugated alkene protons (δ 6–7 ppm) .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC-MS/MS : Employ reverse-phase chromatography with ESI in negative ion mode for high sensitivity (LOD ≤ 1 ng/mL) .

- UV-Vis Spectrophotometry : Quantify phenolic groups via Folin-Ciocalteu assay, validated against standard curves .

- Liquid-Liquid Extraction (LLE) : Use methyl isobutyl ketone (MIBK)-water systems for efficient isolation, optimized via NRTL model parameters .

Basic: How can researchers evaluate the biological activity of this compound, particularly its antioxidant and antimicrobial properties?

Methodological Answer:

- Antioxidant Assays :

- Antimicrobial Testing :

Advanced: How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

Contradictions may arise from:

- Assay Conditions : pH sensitivity of phenolic groups alters reactivity; standardize buffers (e.g., pH 7.4 PBS) .

- Impurity Profiles : Monitor intermediates (e.g., diphenylbutenyl byproducts) via GC-MS to rule out confounding effects .

- Cell Line Variability : Validate results across multiple lines (e.g., ZR-75-1 vs. T-47-D for estrogenic activity) .

Advanced: What strategies optimize the synthetic yield of the Z-isomer while minimizing side products?

Methodological Answer:

- Catalytic Optimization : Use chiral ligands (e.g., BINAP) with Pd catalysts to enhance stereoselectivity .

- Solvent Screening : Test low-polarity solvents (toluene) to favor Z-configuration via kinetic control .

- In Situ Monitoring : Employ FT-IR to track carbonyl reduction and alkene formation in real time .

Advanced: What mechanistic studies are recommended to elucidate this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Model binding to estrogen receptors (PDB ID: 1A52) using AutoDock Vina .

- SAR Analysis : Synthesize analogs (e.g., halogenated derivatives) to identify critical functional groups .

- Transcriptomics : Perform RNA-seq on treated cell lines to map pathways (e.g., Nrf2 for antioxidant responses) .

Advanced: How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (typically >150°C for phenolic compounds) .

- Photodegradation : Monitor UV-exposed samples via HPLC for cis-trans isomerization or oxidation .

- Aqueous Stability : Assess hydrolysis rates in buffered solutions (pH 2–12) at 37°C .

Advanced: What environmental impact assessments are critical for this compound’s use in large-scale research?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.